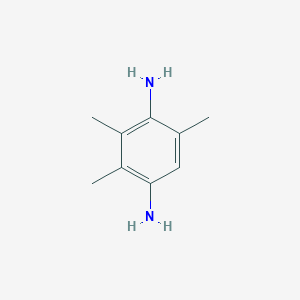

2,3,5-Trimethylbenzene-1,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

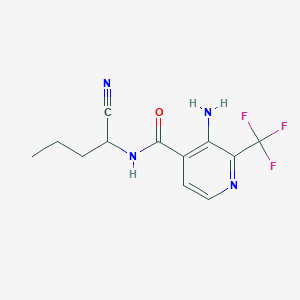

2,3,5-Trimethylbenzene-1,4-diamine is a chemical compound with the molecular formula C₉H₁₄N₂ . It is a derivative of benzene with three methyl substituents positioned symmetrically around the ring .

Molecular Structure Analysis

The molecular weight of 2,3,5-Trimethylbenzene-1,4-diamine is 150.22 . The InChI code for this compound is 1S/C9H14N2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,10-11H2,1-3H3 .Wissenschaftliche Forschungsanwendungen

Material Science: Synthesis of Advanced Polymers

2,3,5-Trimethylbenzene-1,4-diamine: is utilized in material science for the synthesis of advanced polymers. Its unique structure allows it to act as a monomer that can be polymerized into high-performance materials with specific properties such as increased thermal stability and mechanical strength. These polymers find applications in aerospace, automotive, and electronics industries where materials with exceptional durability and resistance to extreme conditions are required .

Chemical Synthesis: Building Block for Organic Compounds

In chemical synthesis, this compound serves as a versatile building block for a variety of organic compounds. Its reactivity enables the formation of complex molecules that are essential in the development of pharmaceuticals, agrochemicals, and dyes. Researchers leverage its reactivity in multi-step synthesis processes to create compounds with desired biological or chemical properties .

Chromatography: Stationary Phase Development

2,3,5-Trimethylbenzene-1,4-diamine: is used in chromatography as a precursor for developing stationary phases. These stationary phases are critical for the separation of complex mixtures in analytical chemistry. The compound’s structure allows for the fine-tuning of the stationary phase’s polarity and selectivity, enhancing the resolution of chromatographic separations .

Analytical Chemistry: Derivatization Agent

In analytical chemistry, it acts as a derivatization agent for the analysis of various substances. Derivatization can increase the detectability and measurability of compounds, especially in techniques like mass spectrometry and HPLC. By reacting with analytes, it forms derivatives that are more amenable to analytical procedures, improving accuracy and sensitivity .

Environmental Science: Azo Dye Degradation

Environmental science benefits from the use of 2,3,5-Trimethylbenzene-1,4-diamine in the biodegradation of azo dyes. These dyes are prevalent in industrial waste and pose significant environmental hazards. The compound can be part of a biocatalytic process, aiding in the breakdown of these dyes into less harmful substances, thus mitigating pollution and ecological damage .

Life Science: Bioconjugation in Drug Delivery

In life sciences, this compound is applied in bioconjugation processes for drug delivery systems. Its chemical structure allows for the attachment of drug molecules to carriers or targeting agents. This conjugation can enhance the efficacy and specificity of drug delivery, particularly in targeted cancer therapies where precision is paramount .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds like benzene derivatives are known to undergo electrophilic aromatic substitution .

Mode of Action

Benzene derivatives, for instance, undergo electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Polyamines, a class of compounds that includes diamines, are known to regulate various aspects of plant growth, development, and stress responses . They can activate ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms, modulating downstream transcriptomic, proteomic, metabolomic, and hormonal pathways .

Result of Action

Similar compounds like benzene derivatives are known to undergo electrophilic aromatic substitution, which could potentially alter the structure and function of biomolecules .

Action Environment

It is known that exposure to trimethylbenzene isomers, a related class of compounds, primarily occurs through inhalation, although ingestion through food or drinking water is also possible .

Eigenschaften

IUPAC Name |

2,3,5-trimethylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUXXUAAJBKDGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B2889298.png)

![dimethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889301.png)

![2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2889306.png)

![N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2889308.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2889309.png)

![N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2889312.png)

![2,4-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2889317.png)

![2-[(2-Chloro-6-fluorophenyl)formamido]acetic acid](/img/structure/B2889319.png)